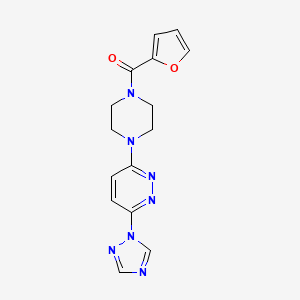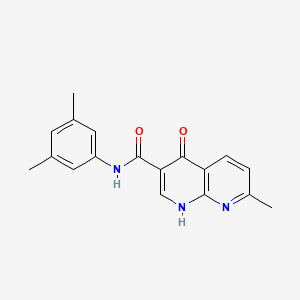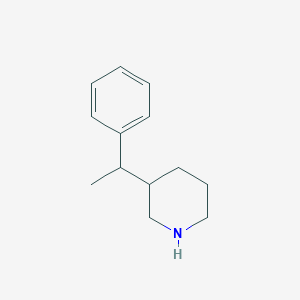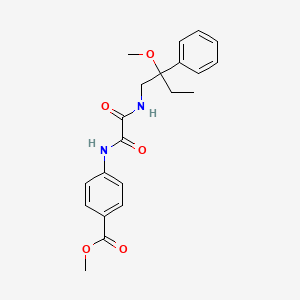![molecular formula C22H22N2O3 B2961242 1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 2034381-33-2](/img/structure/B2961242.png)
1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1-(3,3-Diphenylpropanoyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a chemical compound. It is related to 3-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride, which has a molecular weight of 190.63 .
Synthesis Analysis
The synthesis of related compounds often involves coupling reactions. For instance, new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids were synthesized as potential new hybrid anticonvulsants . Another study synthesized a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives .Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as 1H NMR, 13C NMR, and ESI-HRMS .Chemical Reactions Analysis
The synthesis of related compounds often involves the use of reagents under specific conditions. For instance, one study reported the preparation of pyrrolidine-2,5-dione analogs using N-bromosuccinimide and copper(II) chloride anhydrous in methanol .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Properties
A strategic approach to the synthesis of functionalized spirooxindole pyrrolidine derivatives, including similar compounds, highlights their potential in addressing a range of infectious diseases. These compounds have been synthesized through a series of chemical reactions, demonstrating significant antibacterial, antifungal, antimalarial, and antitubercular activities in vitro. Their ability to combat various pathogens compares favorably with established standard drugs, showcasing their potential as novel therapeutic agents in the fight against infectious diseases (Haddad et al., 2015).
Anticancer and Antitumor Applications
Research into the anticancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrrolidine-2,4-diones reveals promising results. These compounds exhibit significant anti-cancer activities against a wide array of human tumor cell lines, with specific compounds showing remarkable efficacy against particular cancer types. This suggests the potential of these molecules in developing targeted cancer therapies, offering a new avenue for cancer treatment (Singh & Paul, 2006).
Neuroprotective and CNS Activities
Investigations into Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone have unveiled their potential as antidepressant and nootropic agents. Through innovative synthesis methods and pharmacological testing, certain compounds have demonstrated high activity in improving cognitive functions and combating depressive symptoms. This underscores the versatility of these chemical frameworks in developing treatments for central nervous system (CNS) disorders, marking a significant step forward in neuropharmacology (Thomas et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research could focus on the synthesis of new derivatives and evaluation of their biological activity. For instance, one study synthesized a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives and evaluated their biological activity . Another study synthesized a new series of hybrid compounds with pyrrolidine-2,5-dione and thiophene rings in the structure as potential anticonvulsant and antinociceptive agents .
Propiedades
IUPAC Name |
1-[1-(3,3-diphenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-20-11-12-21(26)24(20)18-14-23(15-18)22(27)13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGCNGGJUPBLTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(2-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2961163.png)

![1-(4-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone](/img/structure/B2961167.png)
![7-(Azepan-1-yl)-3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2961170.png)
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2961171.png)
![N-(3,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2961172.png)
![2-(2-fluorophenyl)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2961174.png)



![N-(3-bromophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2961179.png)

